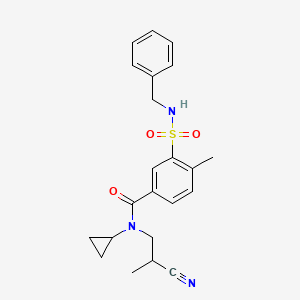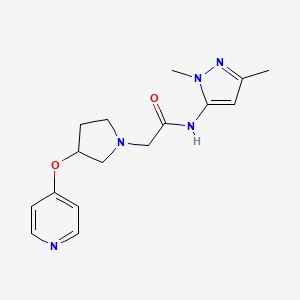![molecular formula C17H16FN3O2S B7681793 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide, also known as FIIN-4, is a small molecule inhibitor that has been developed to target the oncogenic protein, FGFR. FGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. It is overexpressed in a variety of cancers, including breast, lung, and bladder cancer. FIIN-4 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven cancers.
Mechanism of Action
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide works by binding to the ATP-binding site of FGFR, which prevents the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. By blocking FGFR signaling, this compound induces cell death in cancer cells that are dependent on this pathway for survival.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for FGFR over other receptor tyrosine kinases. This selectivity is important because it reduces the likelihood of off-target effects that could lead to toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, which means that it is able to reach its target in vivo and remain active for a sufficient amount of time to exert its therapeutic effects.
Advantages and Limitations for Lab Experiments
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and modified for structure-activity relationship studies. In addition, it has been extensively characterized in preclinical models of cancer, which provides a strong foundation for future studies. However, one limitation of this compound is that it may not be effective in all cancers that are driven by FGFR signaling. This suggests that additional research is needed to identify biomarkers that can predict which patients are most likely to benefit from this therapy.
Future Directions
There are several future directions for research on 4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. For example, this compound may be combined with other small molecule inhibitors or immunotherapies to improve the overall response rate. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from this compound therapy. This could lead to more personalized treatment strategies that are tailored to the individual patient's tumor characteristics. Overall, this compound represents a promising therapeutic agent for the treatment of FGFR-driven cancers, and additional research is needed to fully understand its potential in the clinic.
Synthesis Methods
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide can be synthesized through a multi-step process that involves the coupling of 4-fluoro-N-[4-(chlorosulfonyl)phenyl]benzenesulfonamide with 2-methylimidazole-1-carboxaldehyde. The resulting intermediate is then treated with sodium borohydride to yield the final product, this compound.
Scientific Research Applications
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells that are dependent on FGFR signaling. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising therapeutic agent for the treatment of FGFR-driven cancers.
properties
IUPAC Name |
4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-13-19-10-11-21(13)12-14-2-6-16(7-3-14)20-24(22,23)17-8-4-15(18)5-9-17/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNBCGXKNCYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)


![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)

![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)